molecular formula C19H28N2O2 B2564251 4-Phenyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one CAS No. 2320572-00-5

4-Phenyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one

Cat. No. B2564251
M. Wt: 316.445
InChI Key: RFILVDNZLAHLJO-UHFFFAOYSA-N
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Description

4-Phenyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one, also known as THF-DAB, is a synthetic compound that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its potent effects on the central nervous system. THF-DAB is a member of the cathinone family and has been found to possess stimulant properties similar to other cathinones such as methylone and mephedrone.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthesis of Quinoxalines and Isochromene Derivatives : Research into the synthesis of quinoxalines and isochromene derivatives highlights the versatility of similar compounds in organic synthesis. For example, compounds are synthesized using diazenylbut-2-enes and diazoisochroman-3-imines as precursors for quinoxalines and isochromene derivatives, respectively, showcasing the potential of similar structures in synthesizing complex heterocyclic compounds (Attanasi et al., 2001); (Ren et al., 2017).

Microwave-Assisted Synthesis : The microwave-assisted synthesis of 1,4-diazepin-5-ones demonstrates an efficient method for obtaining diazepane derivatives, hinting at possible synthetic pathways for related compounds (Wlodarczyk et al., 2007).

Pharmacological Research

Antiproliferative and Anxiolytic Activities : Studies on derivatives of 1,4-diazepan, similar to the compound , have shown promising antiproliferative and anxiolytic activities. These findings suggest potential research applications in developing new therapeutics (Liszkiewicz, 2002); (Liszkiewicz et al., 2006).

Material Science and Catalysis

Olefin Polymerization Catalysts : Research on nickel(II) and palladium(II) complexes with diazepine moieties demonstrates the application of similar compounds in catalysis, particularly in olefin polymerization. This highlights the compound's potential use in developing new materials (Schmid et al., 2001).

properties

IUPAC Name

1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(9-4-8-17-6-2-1-3-7-17)21-12-5-11-20(13-14-21)18-10-15-23-16-18/h1-3,6-7,18H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFILVDNZLAHLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one

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